1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. It has the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol. This compound features a pyrrolidine ring, which is a five-membered cyclic amine, along with an amino group and a carboxylic acid functional group, contributing to its biochemical properties.
1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid falls under the category of amino acids and derivatives due to the presence of both amino and carboxylic acid functional groups. It is also classified as a pyrrolidine derivative due to its structural components.
The synthesis of 1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented, similar compounds often utilize methods such as:
The synthesis may involve intermediates that require purification through techniques such as flash chromatography or recrystallization to isolate the final product with high purity .
The molecular structure of 1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid can be represented using various chemical notation systems:
InChI=1S/C14H20N2O3/c1-19-13-5-3-2-4-11(13)12(8-15)16-7-6-10(9-16)14(17)18/h2-5,10,12H,6-9,15H2,1H3,(H,17,18)
This representation provides insight into the connectivity of atoms within the molecule.
The compound's canonical SMILES representation is COC1=CC=CC=C1C(CN)N2CCC(C2)C(=O)O
, which illustrates its structural components in a linear format.
While specific reactions involving this compound are not widely documented, it is likely to participate in typical reactions characteristic of amino acids and pyrrolidine derivatives. Potential reactions include:
Similar compounds have been observed to undergo reactions like Suzuki–Miyaura coupling, indicating potential pathways for further functionalization.
Reactions involving this compound would typically require careful control of conditions such as temperature and pH to optimize yields and selectivity.
Further research into its pharmacodynamics would be necessary to elucidate specific mechanisms related to therapeutic effects or biological activity.
Key physical properties include:
Chemical properties such as solubility in various solvents or stability under different conditions are essential for practical applications but require further empirical data for comprehensive analysis.
1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid holds potential applications in various fields:
This compound's unique characteristics make it a candidate for further investigation in drug development and therapeutic applications .
Continued research will help clarify its potential roles in biological systems and its efficacy as a therapeutic agent.
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.:
CAS No.: 7170-05-0